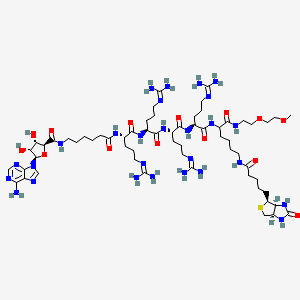
AdoC(Aoc)Arg6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AdoC(Aoc)Arg6, also known as adenosine-5’-carboxylic acid (amino-octanoic acid) arginine hexapeptide, is a synthetic compound designed for specific biochemical applications. It is a conjugate of adenosine-5’-carboxylic acid and amino-octanoic acid, linked to a hexapeptide chain consisting of six arginine residues. This compound is primarily used in biochemical research for its ability to interact with specific proteins and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AdoC(Aoc)Arg6 involves multiple steps, starting with the preparation of adenosine-5’-carboxylic acid and amino-octanoic acid. These two components are then conjugated using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with a hexapeptide chain of arginine residues, which is synthesized separately using solid-phase peptide synthesis (SPPS). The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers for the efficient and high-throughput synthesis of the hexapeptide chain. The conjugation and purification steps are optimized for large-scale production, ensuring consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
AdoC(Aoc)Arg6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
AdoC(Aoc)Arg6 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in affinity chromatography for the purification of specific proteins and enzymes.
Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of AdoC(Aoc)Arg6 involves its interaction with specific molecular targets, such as protein kinases and other enzymes. The compound binds to these targets through its hexapeptide chain, which mimics natural substrates or inhibitors. This binding can modulate the activity of the target proteins, leading to various biochemical effects. The molecular pathways involved include signal transduction pathways and enzymatic reactions .
Comparison with Similar Compounds
AdoC(Aoc)Arg6 can be compared with other similar compounds, such as:
AdoC(Ahx)Arg6: A similar compound with a different linker, amino-hexanoic acid, which affects its binding properties and potency.
AdoC(Aun)Arg6: Another variant with amino-undecanoic acid as the linker, resulting in different biochemical interactions.
AdoC(beta-Ala)2AlaArg6: A compound with beta-alanine and alanine residues, which alters its overall structure and function.
The uniqueness of this compound lies in its specific linker and hexapeptide chain, which provide distinct binding properties and biochemical effects compared to other similar compounds.
Properties
Molecular Formula |
C54H98N30O12 |
|---|---|
Molecular Weight |
1359.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[8-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]octanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C54H98N30O12/c55-39-35-40(76-26-75-39)84(27-77-35)47-37(87)36(86)38(96-47)46(93)68-19-5-3-1-2-4-18-34(85)78-28(12-6-20-69-49(56)57)41(88)79-29(13-7-21-70-50(58)59)42(89)80-30(14-8-22-71-51(60)61)43(90)81-31(15-9-23-72-52(62)63)44(91)82-32(16-10-24-73-53(64)65)45(92)83-33(48(94)95)17-11-25-74-54(66)67/h26-33,36-38,47,86-87H,1-25H2,(H,68,93)(H,78,85)(H,79,88)(H,80,89)(H,81,90)(H,82,91)(H,83,92)(H,94,95)(H2,55,75,76)(H4,56,57,69)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)/t28-,29-,30-,31-,32-,33-,36+,37-,38+,47?/m1/s1 |
InChI Key |
HBUMOBPTTFUJHS-FIYJFMLKSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2](/img/structure/B10846452.png)
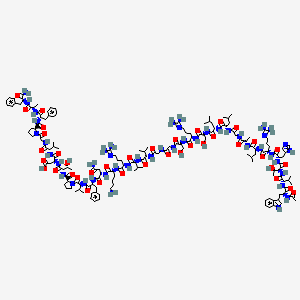
![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)
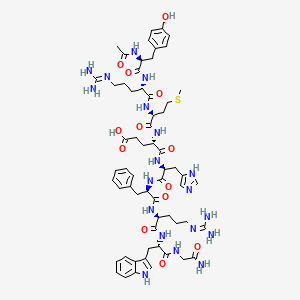
![Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846473.png)

![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)
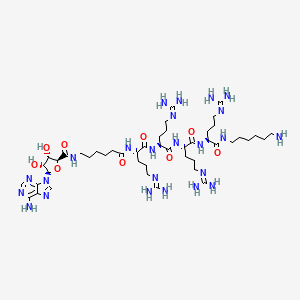

![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)
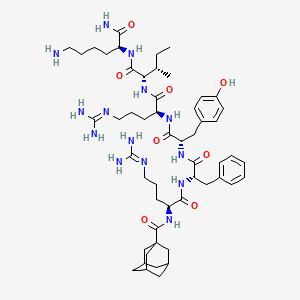

![Ac-YR[CE(1-Me-H)dFRWC]-NH2](/img/structure/B10846511.png)
